molecular formula C16H15N3O5 B3846739 N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide CAS No. 5362-22-1

N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide

Cat. No. B3846739
CAS RN: 5362-22-1
M. Wt: 329.31 g/mol
InChI Key: JSCZASMSQPTTHV-UHFFFAOYSA-N
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Description

N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide, also known as MPANB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPANB belongs to the class of hydrazide derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of NF-κB, a protein involved in the regulation of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in inflammation. N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide has been shown to have anti-microbial properties and has been studied for its potential use as an antibiotic.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide is its potential therapeutic applications in treating inflammation and cancer. It has also been shown to have anti-microbial properties and may be useful as an antibiotic. However, one limitation of N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide is its limited solubility in water, which may make it difficult to administer in certain forms. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the investigation of its potential therapeutic applications in treating other diseases, such as autoimmune disorders and viral infections. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide shows promise as a potential therapeutic agent and warrants further investigation.

Scientific Research Applications

N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

N'-[2-(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-11-2-8-14(9-3-11)24-10-15(20)17-18-16(21)12-4-6-13(7-5-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCZASMSQPTTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396800
Record name ST50182908
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5362-22-1
Record name ST50182908
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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